2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound commonly used in organic synthesis. This compound is particularly valuable in the field of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxy-2,5-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 4-Methoxy-2,5-dimethylphenol.
Reduction: 4-Methoxy-2,5-dimethylphenylborane.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research, particularly in:
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic ester in Suzuki–Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2,5-dimethylphenylboronic acid
- Pinacol boronic esters
- Other boronic esters used in Suzuki–Miyaura coupling
Uniqueness
2-(4-Methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and ease of handling compared to other boronic esters. Its structure allows for efficient transmetalation and coupling reactions, making it a preferred reagent in organic synthesis .
Properties
Molecular Formula |
C15H23BO3 |
---|---|
Molecular Weight |
262.15 g/mol |
IUPAC Name |
2-(4-methoxy-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO3/c1-10-9-13(17-7)11(2)8-12(10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 |
InChI Key |
GFKDUWUWCZSILU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)OC)C |
Origin of Product |
United States |
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